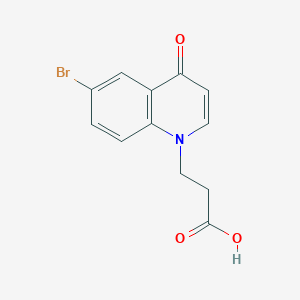

7-Fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L'acide 7-fluoro-1-méthyl-4-oxo-1,4-dihydroquinoléine-3-carboxylique est un composé organique synthétique appartenant à la famille des quinolones. Les quinolones sont connues pour leurs propriétés antibactériennes à large spectre, ce qui les rend précieuses en chimie médicinale.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l'acide 7-fluoro-1-méthyl-4-oxo-1,4-dihydroquinoléine-3-carboxylique implique généralement les étapes suivantes :

Matériaux de départ : La synthèse commence par la sélection de matières premières appropriées, telles que des composés aromatiques fluorés et des dérivés de la quinoléine.

Cyclisation : La cyclisation des composés intermédiaires est réalisée en conditions acides ou basiques pour former le cycle quinoléine.

Oxydation : L'oxydation du cycle quinoléine pour introduire le groupe céto en position 4 est réalisée à l'aide d'agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.

Méthodes de production industrielle

La production industrielle de l'acide 7-fluoro-1-méthyl-4-oxo-1,4-dihydroquinoléine-3-carboxylique suit des voies de synthèse similaires, mais à plus grande échelle. Le procédé implique l'optimisation des conditions de réaction, telles que la température, la pression et le choix du solvant, afin de garantir un rendement élevé et la pureté du produit final. Des réacteurs à écoulement continu et des systèmes automatisés sont souvent utilisés pour améliorer l'efficacité et l'évolutivité.

Analyse Des Réactions Chimiques

Types de réactions

L'acide 7-fluoro-1-méthyl-4-oxo-1,4-dihydroquinoléine-3-carboxylique subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé davantage pour introduire des groupes fonctionnels supplémentaires ou modifier ceux qui existent déjà.

Réduction : Les réactions de réduction peuvent être utilisées pour convertir le groupe céto en un groupe hydroxyle, modifiant ainsi les propriétés du composé.

Substitution : Les réactions de substitution nucléophile peuvent remplacer l'atome de fluor par d'autres substituants, conduisant à la formation de dérivés divers.

Réactifs et conditions courantes

Agents oxydants : Permanganate de potassium, trioxyde de chrome.

Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d'aluminium.

Nucléophiles : Ammoniac, amines, thiols.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent des dérivés hydroxylés, des quinoléines substituées et divers composés quinoloniques fonctionnalisés.

Applications de la recherche scientifique

L'acide 7-fluoro-1-méthyl-4-oxo-1,4-dihydroquinoléine-3-carboxylique a une large gamme d'applications de recherche scientifique :

Chimie : Il sert de brique de base pour la synthèse de dérivés quinoloniques plus complexes ayant des applications pharmaceutiques potentielles.

Biologie : Le composé est utilisé dans des études relatives à l'inhibition de la gyrase de l'ADN bactérien, contribuant au développement de nouveaux agents antibactériens.

Médecine : Ses dérivés sont étudiés pour leur potentiel en tant qu'agents antibactériens, antiviraux et anticancéreux.

Industrie : Le composé est utilisé dans la production de produits chimiques de spécialité et comme intermédiaire dans la synthèse de produits agrochimiques.

Mécanisme d'action

Le mécanisme d'action de l'acide 7-fluoro-1-méthyl-4-oxo-1,4-dihydroquinoléine-3-carboxylique implique principalement l'inhibition de la gyrase de l'ADN bactérien, une enzyme essentielle à la réplication et à la transcription de l'ADN. En se liant au complexe gyrase de l'ADN-ADN, le composé empêche la surtorsion de l'ADN, ce qui entraîne la perturbation de la division et de la croissance des cellules bactériennes. Ce mécanisme est similaire à celui d'autres antibiotiques fluoroquinolones, ce qui le rend efficace contre un large éventail de pathogènes bactériens.

Applications De Recherche Scientifique

7-Fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has a wide range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex quinolone derivatives with potential pharmaceutical applications.

Biology: The compound is used in studies related to bacterial DNA gyrase inhibition, contributing to the development of new antibacterial agents.

Medicine: Its derivatives are explored for their potential as antibacterial, antiviral, and anticancer agents.

Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mécanisme D'action

The mechanism of action of 7-Fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid primarily involves the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication and transcription. By binding to the DNA gyrase-DNA complex, the compound prevents the supercoiling of DNA, leading to the disruption of bacterial cell division and growth. This mechanism is similar to other fluoroquinolone antibiotics, making it effective against a broad spectrum of bacterial pathogens.

Comparaison Avec Des Composés Similaires

Composés similaires

Ciprofloxacine : Un antibiotique fluoroquinolone largement utilisé, présentant des caractéristiques structurales similaires.

Norfloxacine : Une autre fluoroquinolone ayant des propriétés antibactériennes comparables.

Ofloxacine : Connu pour son activité antibactérienne à large spectre.

Unicité

L'acide 7-fluoro-1-méthyl-4-oxo-1,4-dihydroquinoléine-3-carboxylique se distingue par son motif de substitution spécifique, qui lui confère des propriétés physicochimiques uniques et améliore son potentiel en tant qu'intermédiaire polyvalent en chimie synthétique. Sa capacité à subir diverses réactions chimiques en fait un composé précieux pour le développement de nouveaux produits pharmaceutiques et de produits chimiques de spécialité.

Propriétés

Formule moléculaire |

C11H8FNO3 |

|---|---|

Poids moléculaire |

221.18 g/mol |

Nom IUPAC |

7-fluoro-1-methyl-4-oxoquinoline-3-carboxylic acid |

InChI |

InChI=1S/C11H8FNO3/c1-13-5-8(11(15)16)10(14)7-3-2-6(12)4-9(7)13/h2-5H,1H3,(H,15,16) |

Clé InChI |

PJGJXFHSFBUKTI-UHFFFAOYSA-N |

SMILES canonique |

CN1C=C(C(=O)C2=C1C=C(C=C2)F)C(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N-ethyl-3-methylbutanamide](/img/structure/B11812020.png)

![1-Cyclopropyl-5-nitro-2-phenyl-1H-benzo[d]imidazole](/img/structure/B11812025.png)